1-Phenyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-phenyl-4-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-23-14-17(16-28(23)18-6-2-1-3-7-18)24(30)27-12-10-19(11-13-27)31-22-15-25-20-8-4-5-9-21(20)26-22/h1-9,15,17,19H,10-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPEGCHCMBWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline moiety. Quinoxaline derivatives can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The piperidine ring is then introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the quinoxaline and piperidine intermediates with a pyrrolidin-2-one derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and other reagents may also be employed to facilitate the synthesis and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperidine and pyrrolidin-2-one rings can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline moiety can yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of quinoxaline, including 1-Phenyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one, exhibit significant anticancer properties. Research shows that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers.
- Case Study : In a study assessing the antiproliferative effects of this compound on ovarian cancer cells, it demonstrated IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating potent anticancer effects.
Compound Cancer Type IC50 (μM) This compound Ovarian < 1 Doxorubicin Ovarian 2.5 -
Neuropharmacological Effects
- The compound has shown potential as a neuropharmacological agent. It may act on neurotransmitter systems and has been investigated for its antipsychotic effects in animal models.
- Mechanism of Action : It is believed to modulate dopamine and serotonin receptors, which are critical in managing psychotic disorders.
-
Antimicrobial Activity
- Studies suggest that quinoxaline derivatives possess antimicrobial properties against various bacterial strains. This indicates potential applications in developing new antibiotics.
- Research Findings : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum efficacy.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs (Table 1):
Structural Insights :
- Phenyl vs. The cyclohexyl substituent in ’s compound introduces steric bulk, which could reduce metabolic clearance but limit bioavailability .
- Quinoxaline connectivity: The quinoxalin-2-yloxy group in the target compound is linked via a piperidine-carbonyl spacer, whereas ’s analog directly attaches quinoxaline to the pyrrolidinone ring. This difference may influence binding affinity in antimicrobial targets .
Biological Activity
1-Phenyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one, a compound with the CAS number 1705270-33-2, presents significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 416.5 g/mol. The structure includes a pyrrolidinone core linked to a quinoxaline moiety through a piperidine ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Compounds with similar scaffolds have shown efficacy against multiple viruses. For instance, derivatives have been tested against HIV and influenza viruses, demonstrating significant antiviral properties at micromolar concentrations .
- Antitumor Effects : Some studies suggest that quinoxaline derivatives possess antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation .
- Neuroprotective Properties : Certain piperidine derivatives have been reported to provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many related compounds act as inhibitors of enzymes such as kinases and proteases, which are crucial for viral replication and cancer cell survival.
- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal survival.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study evaluating the antiviral efficacy of related quinoxaline derivatives, it was found that certain compounds exhibited an EC50 value as low as 5 μM against HIV strains, indicating potent antiviral action. This suggests that this compound may possess similar or enhanced activity due to its unique structural features .
Case Study: Antitumor Activity
An investigation into the antitumor properties of piperidine-based compounds revealed that they could significantly reduce tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell cycle regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
